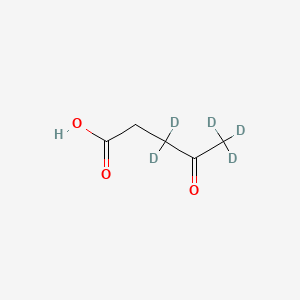
Levulinic-d5 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levulinic-d5 acid is a deuterated form of levulinic acid, where five hydrogen atoms are replaced with deuterium. This compound is a valuable tool in various scientific research fields due to its unique isotopic properties. Levulinic acid itself is a platform chemical derived from biomass, known for its versatility in producing numerous derivatives with significant industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Levulinic-d5 acid can be synthesized through the hydrolysis of deuterated lignocellulosic biomass. The process involves the use of acid catalysts at elevated temperatures (100–250°C). The deuterated biomass undergoes depolymerization, followed by hydrolysis to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles to those of levulinic acid but utilizes deuterated feedstocks. The process involves the use of Brønsted or Lewis acids as catalysts in either homogeneous or heterogeneous reaction systems. The yield of this compound is highly dependent on the reaction conditions and the type of catalyst used .
Analyse Des Réactions Chimiques
Types of Reactions: Levulinic-d5 acid undergoes various chemical reactions, including:
Oxidation: Conversion to succinic acid or other oxidized derivatives.
Reduction: Formation of gamma-valerolactone.
Esterification: Reaction with alcohols to form alkyl levulinates.
Substitution: Formation of aminolevulinic acid through reaction with ammonia
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalyzed by hydrogenation using metal catalysts like palladium or nickel.
Esterification: Requires acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Substitution: Involves the use of ammonia or amines under controlled conditions
Major Products:
Oxidation: Succinic acid, formic acid.
Reduction: Gamma-valerolactone.
Esterification: Alkyl levulinates.
Substitution: Aminolevulinic acid
Applications De Recherche Scientifique
Levulinic-d5 acid is utilized in various scientific research applications due to its isotopic labeling, which allows for detailed mechanistic studies and tracing experiments. Some key applications include:
Chemistry: Used as a precursor for synthesizing deuterated derivatives and studying reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of deuterated solvents and reagents for specialized industrial processes
Mécanisme D'action
Levulinic-d5 acid exerts its effects through its chemical reactivity, which is similar to that of levulinic acid but with the added benefit of isotopic labeling. The presence of deuterium atoms allows for the tracking of the compound in various chemical and biological processes. The molecular targets and pathways involved include enzymatic reactions in metabolic studies and catalytic processes in chemical synthesis .
Comparaison Avec Des Composés Similaires
Levulinic Acid: The non-deuterated form, widely used as a platform chemical.
Gamma-Valerolactone: A derivative of levulinic acid, used as a biofuel and solvent.
Aminolevulinic Acid: A derivative used in medical applications, particularly in photodynamic therapy
Uniqueness: Levulinic-d5 acid is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms allow for precise tracking and analysis in various studies, making it a valuable tool in fields such as chemistry, biology, and medicine .
Propriétés
Formule moléculaire |
C5H8O3 |
|---|---|
Poids moléculaire |
121.15 g/mol |
Nom IUPAC |
3,3,5,5,5-pentadeuterio-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1D3,2D2 |
Clé InChI |
JOOXCMJARBKPKM-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CC(=O)O |
SMILES canonique |
CC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
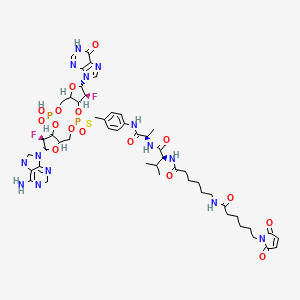


![N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide](/img/structure/B12390657.png)

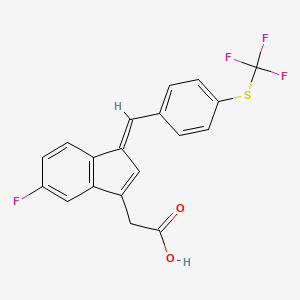

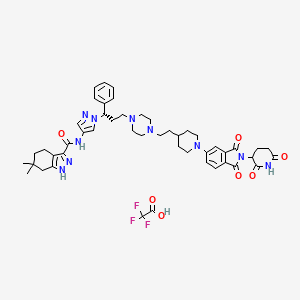
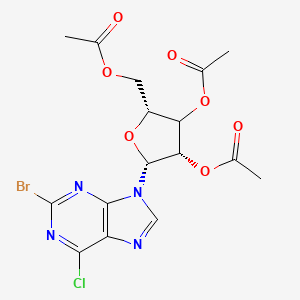

![1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione](/img/structure/B12390696.png)
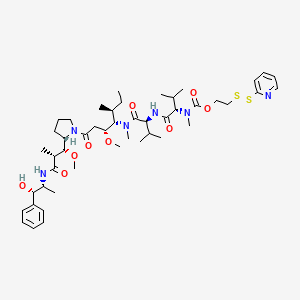
![[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12390707.png)
